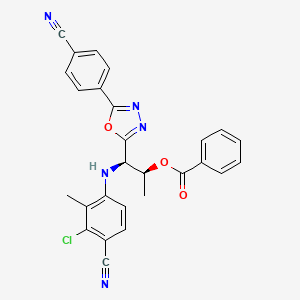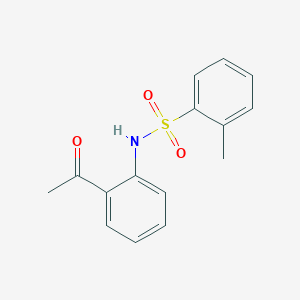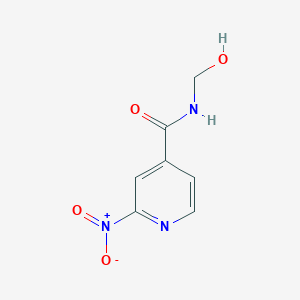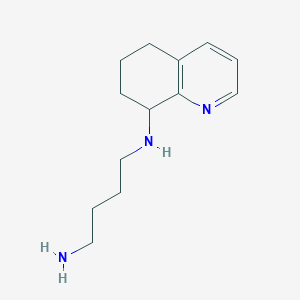
RAD-150?
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RAD-150? is a complex organic compound with a molecular formula of C27H20ClN5O3 and a molecular weight of 497.93 g/mol . This compound is notable for its intricate structure, which includes a benzoate ester, a 1,3,4-oxadiazole ring, and multiple cyano and chloro substituents. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of RAD-150? involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the cyano and chloro groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the benzoate ester: This step typically involves esterification reactions using benzoic acid and an alcohol derivative of the compound.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs. This may include the use of catalysts, controlled reaction environments, and advanced purification techniques.
Análisis De Reacciones Químicas
RAD-150? undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
RAD-150? has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of RAD-150? involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
RAD-150? can be compared with similar compounds such as:
Propiedades
Fórmula molecular |
C27H20ClN5O3 |
|---|---|
Peso molecular |
497.9 g/mol |
Nombre IUPAC |
[(1R,2S)-1-(3-chloro-4-cyano-2-methylanilino)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C27H20ClN5O3/c1-16-22(13-12-21(15-30)23(16)28)31-24(17(2)35-27(34)20-6-4-3-5-7-20)26-33-32-25(36-26)19-10-8-18(14-29)9-11-19/h3-13,17,24,31H,1-2H3/t17-,24+/m0/s1 |
Clave InChI |
NQUKIBBKKLFEQU-BXKMTCNYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine](/img/structure/B8300903.png)

![8-Chloro-3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B8300910.png)

![N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide](/img/structure/B8300923.png)





